molecular formula C13H8N2O2 B188190 Benzo[h][1,6]naphthyridine-5-carboxylic acid CAS No. 69164-28-9

Benzo[h][1,6]naphthyridine-5-carboxylic acid

Cat. No. B188190
CAS RN: 69164-28-9
M. Wt: 224.21 g/mol
InChI Key: CZTCXHGJESMLCB-UHFFFAOYSA-N
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Description

Benzo[h][1,6]naphthyridine-5-carboxylic acid is a class of heterocyclic compounds. It is also referred to as “benzodiazines” or “diazanaphthalenes” due to possessing a fused system of two pyridine rings . The compounds containing the naphthyridine scaffold are found in natural products (plants and marine organisms) or can be obtained synthetically .


Synthesis Analysis

The synthesis of Benzo[h][1,6]naphthyridine-5-carboxylic acid involves the reaction of 4-dimethylaminomethylene-6-methyl-4H-pyrano[4,3-b]quinoline-1,3-dione with a range of primary amines . Another method involves the reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with various arylboronic acids .


Molecular Structure Analysis

The molecular formula of Benzo[h][1,6]naphthyridine-5-carboxylic acid is C13H8N2O2 . It has an average mass of 224.215 Da and a monoisotopic mass of 224.058578 Da .


Chemical Reactions Analysis

The reactivity of these compounds with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes has been studied . For instance, 1,5-Naphthyridine-3-carboxylates were hydrolyzed to prepare the corresponding 1,5-naphthyridine-3-carboxylic acid derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of Benzo[h][1,6]naphthyridine-5-carboxylic acid can be found on databases like PubChem and ChemSpider .

Scientific Research Applications

Anticancer Properties

Benzo[h][1,6]naphthyridine-5-carboxylic acid derivatives have been studied for their potential anticancer properties . The anticancer activity of 1,6-naphthyridines has been studied on different cancer cell lines . The structure–activity relationship (SAR) along with molecular modeling studies have been used to correlate anticancer activity to 1,6-naphthyridines .

Anti-HIV Activity

These compounds have also been explored for their anti-HIV (Human Immunodeficiency Virus) properties . The specific mechanisms and effectiveness of these compounds in combating HIV are areas of ongoing research .

Antimicrobial Activity

Benzo[h][1,6]naphthyridine-5-carboxylic acid derivatives have shown promising antimicrobial activity . This makes them potential candidates for the development of new antimicrobial drugs .

Analgesic Properties

These compounds have been found to possess analgesic (pain-relieving) properties . This suggests potential applications in the development of new analgesic drugs .

Anti-inflammatory Activity

Benzo[h][1,6]naphthyridine-5-carboxylic acid derivatives have demonstrated anti-inflammatory activity . They could potentially be used in the treatment of various inflammatory diseases .

Antioxidant Activity

These compounds have shown antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .

Synthesis and Reactivity

The synthesis and reactivity of 1,5-naphthyridine derivatives, which are structurally similar to Benzo[h][1,6]naphthyridine-5-carboxylic acid, have been extensively studied . These studies provide valuable insights into the chemical behavior of these compounds .

Formation of Metal Complexes

1,5-naphthyridines have been studied for their ability to form metal complexes . This property could have potential applications in various fields, including catalysis, materials science, and medicinal chemistry .

Safety and Hazards

The safety and hazards information of Benzo[h][1,6]naphthyridine-5-carboxylic acid can be found on databases like PubChem .

Future Directions

The future directions of research on Benzo[h][1,6]naphthyridine-5-carboxylic acid could involve further exploration of its properties, from chemical structures and general mechanisms of action to more specialized molecular targets . The wide range of activity makes them a fascinating object of research with prospects for use in therapeutic purposes .

properties

IUPAC Name

benzo[h][1,6]naphthyridine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O2/c16-13(17)12-9-5-3-7-14-11(9)8-4-1-2-6-10(8)15-12/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZTCXHGJESMLCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=CC=N3)C(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50318167
Record name benzo[h][1,6]naphthyridine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50318167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[h][1,6]naphthyridine-5-carboxylic acid

CAS RN

69164-28-9
Record name NSC326884
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=326884
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name benzo[h][1,6]naphthyridine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50318167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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